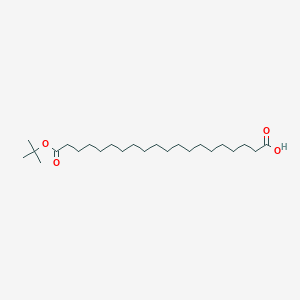

20-(Tert-butoxy)-20-oxoicosanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

20-(Tert-butoxy)-20-oxoicosanoic acid: is an organic compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol . This compound is characterized by the presence of a tert-butoxy group and a ketone functional group attached to a long carbon chain. It is primarily used in organic synthesis and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 20-(tert-butoxy)-20-oxoicosanoic acid typically involves the esterification of icosanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting tert-butyl ester is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs)

20-(Tert-butoxy)-20-oxoicosanoic acid serves as a non-cleavable linker in the synthesis of ADCs. These conjugates combine antibodies with cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues. The use of this compound enhances the stability and efficacy of ADCs by ensuring that the drug remains attached until it reaches the target site.

Case Study : In a study involving a new ADC formulation, researchers utilized this compound to link a potent cytotoxic agent to an antibody targeting HER2-positive breast cancer cells. The resulting ADC demonstrated significant antitumor activity in preclinical models, highlighting the compound's effectiveness in improving therapeutic outcomes .

Proteolysis-Targeting Chimeras (PROTACs)

In addition to its role in ADCs, this compound is also employed as a linker in PROTACs , which are innovative therapeutics designed to selectively degrade target proteins within cells. PROTACs utilize a bifunctional molecule that recruits an E3 ligase to facilitate the ubiquitination and subsequent degradation of specific proteins.

Research Insight : A recent investigation into PROTACs incorporating this compound revealed enhanced degradation rates of target proteins compared to traditional small molecules. This advancement underscores the potential of this compound in developing next-generation targeted therapies .

Mécanisme D'action

The mechanism of action of 20-(tert-butoxy)-20-oxoicosanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .

Comparaison Avec Des Composés Similaires

Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.

Potassium tert-butoxide: Similar to sodium tert-butoxide, it is used as a strong base in various chemical reactions.

Lithium tert-butoxide: Another strong base with similar reactivity to sodium and potassium tert-butoxide.

Uniqueness: 20-(Tert-butoxy)-20-oxoicosanoic acid is unique due to its long carbon chain and the presence of both a tert-butoxy group and a ketone functional group. This combination of features makes it a versatile compound in organic synthesis and research applications, offering unique reactivity and properties compared to other tert-butoxy derivatives .

Activité Biologique

20-(Tert-butoxy)-20-oxoicosanoic acid, with the CAS number 683239-16-9, is a synthetic compound primarily recognized for its role as a non-cleavable linker in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, synthesis, and application in drug delivery systems.

- Molecular Formula : C24H46O4

- Molecular Weight : 398.62 g/mol

- Appearance : White to off-white powder

- Purity : ≥98%

Role in Drug Delivery Systems

This compound is utilized in the following ways:

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker that connects antibodies to cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues. The stability provided by this linker is crucial for maintaining the integrity of the drug until it reaches its target site .

- Proteolysis-Targeting Chimeras (PROTACs) : In PROTACs, this compound links a molecule that binds to a target protein with another molecule that recruits an E3 ubiquitin ligase enzyme, facilitating the degradation of disease-causing proteins .

While specific biological activities of this compound have not been extensively documented, its function as a linker suggests potential indirect biological effects through the following mechanisms:

- Targeted Drug Delivery : By enhancing the specificity of drug delivery systems, it may improve therapeutic outcomes in cancer treatment.

- Stability and Solubility : The tert-butoxy group contributes to the compound's stability in biological systems, which is essential for effective drug release at target sites .

Synthesis Methods

The synthesis of this compound involves multi-step organic reactions. Common methods include:

- Use of Reagents : Tetrabutylammonium fluoride and other coupling agents are often employed in the synthesis process.

- Resin-Based Techniques : Solid-phase synthesis methods are frequently used to facilitate the attachment of functional groups and ensure high purity levels .

Case Studies and Research Findings

Research has focused on the interaction studies involving this compound in ADC formulations. These studies are critical for understanding how effectively the linker facilitates drug release at target sites while remaining stable during circulation in the bloodstream.

Example Study

A study investigated the efficacy of ADCs utilizing this linker in targeting specific cancer cell lines. Results indicated that ADCs with this compound demonstrated improved selectivity and reduced off-target effects compared to traditional chemotherapeutics .

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with other ADC linkers can be insightful.

| Linker Compound | Cleavable/Non-Cleavable | Application | Stability |

|---|---|---|---|

| This compound | Non-Cleavable | ADCs, PROTACs | High |

| Maleimidocaproyl (MC) | Cleavable | ADCs | Moderate |

| Valine-citrulline (vc) | Cleavable | ADCs | Low |

Propriétés

IUPAC Name |

20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-24(2,3)28-23(27)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(25)26/h4-21H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCDAUSILDWYOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683239-16-9 |

Source

|

| Record name | 20-(tert-Butoxy)-20-oxoicosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.